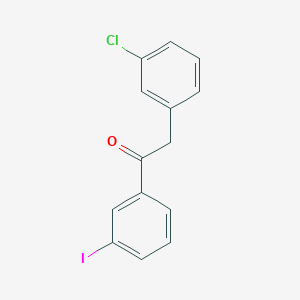
2-(3-Chlorophenyl)-3'-iodoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photocatalytic Degradation Photocatalytic degradation of chlorophenol compounds using titanium dioxide aqueous suspensions has been extensively studied, showcasing the ability of such systems to break down chlorophenol pollutants efficiently. These studies highlight the potential application of 2-(3-Chlorophenyl)-3'-iodoacetophenone in environmental remediation efforts, particularly in the degradation of chlorophenol-based contaminants in water sources (D'Oliveira, Al-Sayyed, & Pichat, 1990).
Antibacterial Activity Research on derivatives of 2-(3-Chlorophenyl)-3'-iodoacetophenone has shown promising antibacterial properties. The synthesis of specific compounds, such as 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles, demonstrates significant antibacterial activity, indicating potential for the development of new antibacterial agents (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).
Advanced Synthesis Techniques The compound has been used in advanced synthesis techniques, illustrating its utility in creating novel chemical entities. For example, 2-amino-5-bromo-3-iodoacetophenone serves as a key synthon for designing and synthesizing various nitrogen-containing heterocyclic compounds and their annulated derivatives, showcasing the compound's versatility in synthetic organic chemistry (Mmonwa & Mphahlele, 2016).
Environmental Applications The degradation of chlorophenols using copper-doped titanium dioxide under visible light has been explored, suggesting applications for 2-(3-Chlorophenyl)-3'-iodoacetophenone in enhancing photocatalytic processes for environmental cleanup. This research points towards the potential for adapting such compounds to improve the efficiency of photocatalytic degradation systems in removing hazardous substances from the environment (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Organic Synthesis The compound plays a role in organic synthesis, such as in the Fries rearrangement process. Its application in synthesizing ortho-substituted acetophenones and derivatives showcases its utility in preparing a wide range of organic molecules, further highlighting its importance in the field of synthetic organic chemistry (Procopiou, Coe, & Procopiou, 2017).
Mechanism of Action
- In vitro ion channel binding assays could provide insights into its specific interactions with voltage-gated sodium channels, calcium channels, GABA A receptors, and TRPV1 receptors .
- The most probable mechanism for the most active compound in this series involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels .
Mode of Action
properties
IUPAC Name |
2-(3-chlorophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMAVCINKXQPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642301 |
Source


|
| Record name | 2-(3-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3'-iodoacetophenone | |
CAS RN |
898784-04-8 |
Source


|
| Record name | Ethanone, 2-(3-chlorophenyl)-1-(3-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)